molecular formula C15H11ClN4OS B11991421 5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11991421
M. Wt: 330.8 g/mol
InChI Key: ZTGMZSZSLXXWJU-COQIBVDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazonoyl halides.

    Introduction of the Chlorophenyl Group: This step may involve the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group using electrophilic aromatic substitution reactions.

    Attachment of the Furan Ring: The furan ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides or sulfoxides.

    Reduction: Reduction reactions may target the double bonds or the nitro groups (if present) in the structure.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfoxides, or sulfones.

    Reduction: Reduced forms of the compound with hydrogenated double bonds or reduced nitro groups.

    Substitution: Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities against bacteria, fungi, or viruses.

    Enzyme Inhibition: It may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.

Medicine

    Anticancer Activity: The compound may be studied for its potential to inhibit cancer cell growth or induce apoptosis.

    Anti-inflammatory Properties: It may exhibit anti-inflammatory effects by modulating specific signaling pathways.

Industry

    Agrochemicals: The compound may be used in the development of pesticides or herbicides.

    Material Science: It may find applications in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Generally, triazole derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.

    Modulating Receptor Activity: Acting as agonists or antagonists of specific receptors.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Lacks the furan ring and the prop-2-en-1-ylidene group.

    4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern.

    5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-one: Contains a carbonyl group instead of a thiol group.

Uniqueness

The unique combination of a chlorophenyl group, a furan ring, and a triazole moiety in 5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-12-7-5-11(6-8-12)14-18-19-15(22)20(14)17-9-1-3-13-4-2-10-21-13/h1-10H,(H,19,22)/b3-1+,17-9+

InChI Key

ZTGMZSZSLXXWJU-COQIBVDLSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=COC(=C1)C=CC=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.